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Compound of Interest

Compound Name: Enkephalin-met, ala(2)-
CAS No.: 61370-87-4
Cat. No.: B1671299
Get Quote
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Technical Support Center: [D-Ala2]-Met-
enkephalin

Welcome to the technical support center for [D-Ala2]-Met-enkephalin (DAME). This resource is
designed to assist researchers, scientists, and drug development professionals in minimizing
the off-target effects of this potent opioid peptide. Here you will find troubleshooting guides,
frequently asked questions (FAQs), detailed experimental protocols, and data summaries to
support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of [D-Ala2]-Met-enkephalin?

[D-Ala2]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-
enkephalin. Its primary mechanism of action is as a potent agonist at opioid receptors,
particularly the mu (i) and delta (d) opioid receptors.[1][2][3] The substitution of D-Alanine for
Glycine at position 2 confers resistance to degradation by aminopeptidases, resulting in a more
potent and longer-lasting analgesic effect compared to its natural counterpart.[4]
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Q2: What are the known on-target and off-target effects of [D-Ala2]-Met-enkephalin?
On-target effects, mediated by mu and delta opioid receptors, primarily include analgesia.

Off-target effects can occur due to the activation of opioid receptors in tissues outside the
intended area of study or through less understood mechanisms. These can include:

o Cardiovascular effects: Intravenous administration can induce hypotension (a decrease in
blood pressure) and bradycardia (a slow heart rate).[5] These effects are likely mediated by
peripheral mu-opioid receptors and involve a significant decrease in sympathetic tone.[4][5]

o Gastrointestinal effects: DAME can affect gastrointestinal motility. It has been shown to
inhibit intestinal fluid and ion secretion through a centrally mediated mechanism.[6] It can
also directly affect intestinal ion transport, leading to increased sodium and chloride
absorption.[7]

o Neuroendocrine effects: Systemic administration can alter the secretion of pituitary-
adrenocortical hormones, causing a biphasic response with an initial increase followed by a
decrease in plasma ACTH and corticosterone levels.[8] It can also inhibit the release of
oxytocin.[9]

» Effects on Bile Flow: Central administration of a DAME analog has been shown to decrease
bile flow, an effect preventable by the opioid antagonist naloxone.[10]

Q3: How can | minimize the off-target effects of [D-Ala2]-Met-enkephalin in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key
strategies include:

o Dose Optimization: Use the lowest effective dose of DAME to achieve the desired on-target
effect. A thorough dose-response study is highly recommended.

o Route of Administration: The route of administration can significantly influence the observed
effects. For example, central (intracerebroventricular) versus systemic (intravenous)
administration will result in different biodistribution and potential for off-target effects.[6]
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» Use of Antagonists: Co-administration with selective antagonists for different opioid receptor
subtypes can help to isolate the receptor responsible for a particular effect. Naloxone is a
non-selective opioid antagonist that can be used to confirm that an effect is opioid receptor-
mediated.[6][10]

o Control Experiments: Include appropriate control groups in your experimental design, such
as vehicle-treated and naive animals, to differentiate between compound-specific effects and
experimental artifacts.

Data Presentation
Table 1: Opioid Receptor Binding Affinity of [D-Ala2]-
_enkephali | Related id

. Receptor . Assay
Ligand Ki (nM) . Reference
Subtype Conditions

[D-Ala2, Met5] Rat brain

) ) K (mu) 15 Pert et al., 1976
enkephalinamide homogenate
[D-Ala2, Met5] Rat brain

) ) 0 (delta) 11 Pert et al., 1976
enkephalinamide homogenate

(Displacement of

[D-Ala2, Met5] -~ Rat brain plasma  125I[D-Ala2,

) Not specified IC50 =79 nM
enkephalin membrane Met5]

enkephalin)

Note: Data for the free acid form of [D-Ala2]-Met-enkephalin is limited in comparative studies.
The amide form is a very close analog and is often used to estimate receptor affinity. IC50
values represent the concentration of the ligand that inhibits 50% of the specific binding of a
radioligand and can be used to approximate affinity.

Troubleshooting Guides
In Vitro Experiments

Problem: High variability or lack of a clear dose-response curve in a receptor binding or
functional assay.
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e Possible Cause 1: Peptide Degradation.

o Solution: Although more stable than endogenous enkephalins, DAME can still be subject
to degradation. Prepare fresh stock solutions and dilute to working concentrations
immediately before use. Store stock solutions in appropriate buffers and at the
recommended temperature (typically -20°C or -80°C).

o Possible Cause 2: Issues with Cell Culture or Membrane Preparation.

o Solution: Ensure the health and viability of the cells expressing the opioid receptors. If
using membrane preparations, verify their quality and receptor density. Inconsistent
protein concentration in membrane preparations can lead to high variability.

o Possible Cause 3: Incorrect Assay Conditions.

o Solution: Optimize incubation times, temperature, and buffer composition. The presence of
specific ions can influence opioid receptor binding. Ensure that the chosen radioligand or
functional assay readout is appropriate for the receptor subtype being studied.

Problem: Unexpected or inconsistent results in functional assays (e.g., CAMP inhibition,
calcium mobilization).

e Possible Cause 1: Receptor Desensitization or Downregulation.

o Solution: Prolonged exposure to agonists can lead to receptor desensitization. Keep
incubation times as short as possible to capture the initial signaling events. Consider using
kinetic measurements to monitor the signaling response over time.

o Possible Cause 2: G-protein Coupling Efficiency.

o Solution: The level of G-protein coupling can vary between cell lines and even with
passage number. Ensure consistent cell culture conditions. You may need to characterize
the G-protein subtype predominantly coupled to the opioid receptor in your specific cell
line.

In Vivo Experiments

Problem: Observed physiological effects do not align with expected on-target actions.
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e Possible Cause 1: Off-Target Effects.

o Solution: As detailed in the FAQs, DAME can have cardiovascular, gastrointestinal, and
neuroendocrine effects. Carefully monitor these physiological parameters. Use selective
antagonists to dissect the contribution of different opioid receptor subtypes to the observed
effects.

e Possible Cause 2: Anesthetic Interference.

o Solution: The choice of anesthetic can influence the physiological response to DAME. For
example, pentobarbital has been shown to attenuate the cardiovascular effects of DAME.
[5] Consider using conscious, freely moving animal models where appropriate and
feasible.

e Possible Cause 3: Pharmacokinetic Issues.

o Solution: The bioavailability and blood-brain barrier penetration of DAME can vary
depending on the route of administration. Consider the pharmacokinetic profile of the
peptide when designing your study and interpreting the results.

Mandatory Visualizations

Click to download full resolution via product page

Caption: Opioid Receptor Signaling Pathway for [D-Ala2]-Met-enkephalin.
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<i>

Are all reagents (including DAME)
freshly prepared and stored correctly?

Was the experimental protocol
followed precisely?

Yes
Did the positive and negative NoO
controls behave as expected?
es (In Vitro) es (In Vivo) No

In Vitro Specific Checks:

- Cell health/passage number
- Receptor expression levels

- Assay conditions (buffer, temp)

In Vivo Specific Checks:
- Animal health and handling
- Anesthetic effects
- Route of administration

N

Isolate and test one variable
at a time to identify the root cause.

'

Consult literature for similar
experimental observations.

o o)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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